2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Description
2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-11-19-17(24-21-11)12-6-8-13(9-7-12)20-16(22)10-23-15-5-3-2-4-14(15)18/h2-9H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHAHCFKQLQFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-fluorophenyl acetate. This intermediate is then reacted with 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have shown that derivatives of phenylacetamides, including compounds similar to 2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide, exhibit significant anticonvulsant properties. For instance, a series of new N-phenylacetamide derivatives were synthesized and evaluated for their anticonvulsant activity using animal models of epilepsy. These compounds demonstrated efficacy in the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, indicating their potential as new antiepileptic drugs (AEDs) .
Case Study: Synthesis and Evaluation
A study synthesized a variety of N-phenylacetamide derivatives and assessed their anticonvulsant activity. The results indicated that certain derivatives showed promising activity in the MES model, with some compounds also demonstrating effectiveness in the 6-Hz psychomotor seizure model, which is relevant for human partial epilepsy . The structure-activity relationship (SAR) studies highlighted the importance of specific molecular features in enhancing anticonvulsant effects.
Anticancer Properties
The compound's oxadiazole moiety has been linked to anticancer activities. Research indicates that oxadiazole derivatives can inhibit cancer cell growth and induce apoptosis in various cancer cell lines. For example, studies involving related oxadiazole compounds have shown effectiveness against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and Caco-2 (colon cancer) .
In Vitro Studies
In vitro assays demonstrated that certain oxadiazole derivatives exhibited dose-dependent cytotoxicity against these cell lines. The mechanisms of action may involve disruption of cellular pathways critical for cancer cell survival .
Anti-Diabetic Activity
Emerging research also points to the potential anti-diabetic properties of compounds containing the oxadiazole ring. These compounds have been evaluated for their ability to modulate glucose metabolism and improve insulin sensitivity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to key proteins involved in glucose regulation. Such computational approaches help identify promising candidates for further biological evaluation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide. Variations in substituents on the phenyl rings and modifications to the oxadiazole core can significantly influence pharmacological outcomes.
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Fluorine | Increased lipophilicity | Enhances blood-brain barrier penetration |
| Methyl | Modulates receptor binding | Influences anticonvulsant efficacy |
| Oxadiazole | Anticancer activity | Induces apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its application, but common pathways include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 4-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,2,3-benzenetriol
Uniqueness
Compared to similar compounds, 2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide stands out due to its unique combination of a fluorophenoxy group and an oxadiazole ring
Biological Activity
The compound 2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following components:
- Fluorophenoxy Group : Enhances lipophilicity and potentially improves bioavailability.
- Oxadiazole Moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Acetamide Functional Group : Often associated with improved pharmacological profiles.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticonvulsant and anticancer assays.
Anticonvulsant Activity
A study synthesized a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles , which included the target compound. The findings revealed that these derivatives exhibited considerable anticonvulsant activity in both pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The mechanism appears to involve modulation of benzodiazepine receptors and possibly other unknown pathways .
Anticancer Activity
The oxadiazole derivatives have been evaluated for their anticancer potential against various cancer cell lines. Notably, compounds with similar structures have shown promising results in inhibiting cell proliferation. For instance, one study demonstrated that specific oxadiazole derivatives had an IC50 value lower than standard treatments like doxorubicin against human glioblastoma cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key observations include:
- Substituent Effects : The presence of electron-donating groups (e.g., methyl) on the phenyl ring enhances activity.
- Oxadiazole Positioning : The position and nature of substituents on the oxadiazole ring significantly influence biological activity.
A comparative analysis of various derivatives has indicated that modifications at specific positions can lead to increased potency against targeted biological pathways.
Case Studies
- Anticonvulsant Evaluation : A study conducted on a series of 1,3,4-oxadiazole derivatives demonstrated that certain modifications led to enhanced anticonvulsant effects compared to traditional medications. The most active compounds were identified through a series of in vivo tests .
- Anticancer Screening : Another investigation focused on the cytotoxicity of oxadiazole derivatives against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxic effects, particularly against breast and lung cancer cells .
Data Table of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Model Used |
|---|---|---|---|
| Compound A | Anticonvulsant | 5.0 | PTZ |
| Compound B | Anticancer | 10.0 | Human glioblastoma U251 |
| Compound C | Antimicrobial | 15.0 | Various bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
